ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a naphthyridine core, and a substituted phenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Substituted Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby reducing the progression of diseases.
Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses and signaling pathways.
Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents may exhibit varying biological activities and properties.
Phenylamino Derivatives: Compounds with phenylamino groups but different core structures may have different pharmacological profiles.
Ethyl Ester Derivatives: Other ethyl ester derivatives with different core structures may be used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-29-16-9-7-15(8-10-16)24-19(26)13-25-12-18(22(28)30-5-2)20(27)17-11-6-14(3)23-21(17)25/h6-12H,4-5,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGHNQNWNCKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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